Benzoguanamine

Description

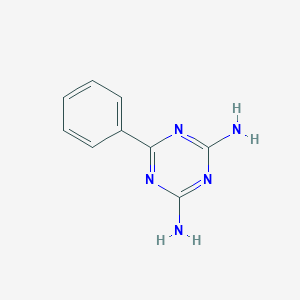

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHEAJQGPRDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87719-75-3 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87719-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020142 | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.40 @ 25 °C/4 °C, 1.42 g/cm³ | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000012 [mmHg] | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL | |

CAS No. |

91-76-9 | |

| Record name | Benzoguanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoguanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-1,3,5-triazine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOGUANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E2Q3VTUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

227-228 °C, 228 °C | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Benzoguanamine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoguanamine, with the IUPAC name 6-phenyl-1,3,5-triazine-2,4-diamine, is a versatile organic compound belonging to the triazine family.[1][2][3][4] Structurally, it is related to melamine, where one of the amino groups is substituted with a phenyl group.[1][3] This substitution imparts distinct chemical properties and functionalities, making this compound a valuable intermediate in various industrial applications, including the production of resins, coatings, and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the technical details relevant to scientific and research professionals.

Chemical Structure and Identification

The chemical structure of this compound consists of a triazine ring with two amino groups and one phenyl group attached.

Molecular Formula: C₉H₉N₅[1][2][3][5][6]

Canonical SMILES: C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N[2][4][5]

InChI: InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)[2][4]

Physicochemical Properties

This compound is a white crystalline solid under standard conditions.[1][2][6] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molar Mass | 187.206 g/mol | [1][3] |

| Melting Point | 227–228 °C | [1][3][7] |

| Boiling Point | >350 °C | [5] |

| Density | 1.40 - 1.42 g/cm³ at 25 °C | [1][2][3][7] |

| Water Solubility | 0.03 g/100 mL at 20°C; 0.32 g/L at 25°C | [2][8][9][10] |

| logP (Octanol/Water Partition Coefficient) | 1.38 | [5] |

| pKa | 4.22 ± 0.10 | [8][9] |

Synthesis of this compound

The most common industrial synthesis of this compound involves the condensation reaction of dicyandiamide and benzonitrile in the presence of a basic catalyst.[1][11][12]

Experimental Protocol: Synthesis from Dicyandiamide and Benzonitrile

This protocol is adapted from a procedure described in Organic Syntheses.[1]

Materials:

-

Dicyandiamide

-

Benzonitrile

-

Potassium hydroxide (85% KOH)

-

Methyl Cellosolve (2-methoxyethanol)

-

Deionized water

Equipment:

-

500-mL flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve 5.0 g of potassium hydroxide in 100 mL of methyl Cellosolve in the 500-mL flask equipped with a stirrer and reflux condenser.

-

Add 50.4 g (0.6 mole) of dicyandiamide and 50.0 g (0.48 mole) of benzonitrile to the flask.

-

Stir and heat the mixture. An exothermic reaction will commence when the temperature reaches 90–110 °C, leading to the precipitation of a white solid.

-

Control the reaction vigor by the refluxing of the solvent.

-

After the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.

-

Cool the mixture and filter to collect the product.

-

Wash the collected solid by suspending it in hot water, followed by filtration.

-

Dry the final product. The expected yield is 68–79 g (75–87%), with a melting point of 227–228 °C.[1]

Caption: Synthesis of this compound from Dicyandiamide and Benzonitrile.

Chemical Reactivity and Applications

A primary application of this compound is in the manufacturing of thermosetting resins, specifically this compound-formaldehyde (BF) resins.[13] These resins are produced through the reaction of this compound with formaldehyde.

This compound-Formaldehyde Resin Formation

The reaction involves the hydroxymethylation of the amino groups on the this compound molecule by formaldehyde, followed by condensation reactions that lead to the formation of a cross-linked polymer network.

Typical Protocol for Butylated this compound-Formaldehyde Resin Preparation: This is a generalized procedure based on descriptions of the process.[14][15]

-

This compound (1 mole) is reacted with formalin (an aqueous solution of formaldehyde, typically 3 moles of formaldehyde) at a pH of 8.3 and a temperature of 70-80°C until the this compound dissolves.

-

n-Butanol (9 moles) and a catalytic amount of hydrochloric acid are added.

-

The mixture is heated to distill off the water-butanol azeotrope, driving the etherification reaction and removing water.

-

The resulting butylated this compound-formaldehyde resin is often used in combination with alkyd resins for surface coatings.[14]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CHARACTERIZATION OF STRUCTURE OF A-STAGE this compound-FORMALDEHYDE RESINS [yyhx.ciac.jl.cn]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Analysis of constituent molecules in this compound-formaldehyde resins by field desorption MS [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. ez.restek.com [ez.restek.com]

- 10. This compound(91-76-9) IR Spectrum [chemicalbook.com]

- 11. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Ataman Kimya [atamanchemicals.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. US3454529A - Process for the manufacture of this compound - melamine - formaldehyde filled molding compositions - Google Patents [patents.google.com]

An In-Depth Technical Guide to Benzoguanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoguanamine, a versatile chemical compound with significant applications in industrial manufacturing and as a scaffold for drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores the pharmacological potential of its derivatives.

Core Properties of this compound

Synonyms and Chemical Identifiers

For clarity and comprehensive database searching, a list of synonyms and identifiers for this compound is provided below.

| Identifier Type | Value |

| CAS Number | 91-76-9[1][4][5][7][8][9] |

| IUPAC Name | 6-Phenyl-1,3,5-triazine-2,4-diamine[1][4] |

| Molecular Formula | C₉H₉N₅[1][2][3][4][7] |

| Synonyms | 2,4-Diamino-6-phenyl-s-triazine, 4,6-Diamino-2-phenyl-s-triazine, Benzoguanimine[1][4][5] |

Physicochemical Data

The key physicochemical properties of this compound are summarized in the following table for easy reference.

| Property | Value |

| Molar Mass | 187.206 g·mol⁻¹[1][3] |

| Melting Point | 224-228 °C[1][2][3] |

| Density | 1.42 g/cm³[3] |

| Water Solubility | 320 mg/L at 25°C[8] |

| Appearance | White crystalline powder[1][2] |

Synthesis of this compound and its Derivatives

The primary industrial synthesis of this compound involves the condensation of benzonitrile with dicyandiamide.[1][10] Furthermore, this compound serves as a precursor for the synthesis of various resins, a process that involves its reaction with formaldehyde.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of this compound.[3]

Materials:

-

Benzonitrile

-

Dicyandiamide

-

Potassium hydroxide (85% KOH)

-

Methyl Cellosolve

Procedure:

-

Dissolve 5 grams of 85% potassium hydroxide in 100 ml of methyl Cellosolve in a 500-ml flask equipped with a mechanical stirrer, reflux condenser, and a heating mantle.[3]

-

Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.[3]

-

Heat the mixture while stirring. An exothermic reaction will commence when the temperature reaches 90–110°C, leading to the precipitation of a white solid. The refluxing solvent helps to control the reaction's vigor.[3]

-

Once the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[3]

-

Cool the mixture and filter to collect the product.[3]

-

Wash the collected solid by suspending it in hot water, followed by filtration and drying.[3]

-

The expected yield is between 68–79 g (75–87%).[3]

Experimental Protocol 2: Synthesis of Butylated this compound-Formaldehyde Resin

This protocol outlines the synthesis of a butylated this compound-formaldehyde resin, commonly used in surface coatings.[1]

Materials:

-

This compound

-

Formalin (37% formaldehyde solution)

-

n-Butanol

-

Hydrochloric acid

Procedure:

-

In a reaction vessel, heat 1 mole of this compound with 3 moles of formaldehyde (from formalin) at a pH of 8.3 and a temperature of 70-80°C until the this compound is completely dissolved.[1]

-

Add 9 moles of n-butanol and a small quantity of hydrochloric acid to the solution.[1]

-

Distill the mixture to remove water azeotropically until the removal of water is complete.[1]

Applications of this compound

This compound is a crucial raw material in the polymer industry, primarily for the manufacture of thermosetting resins.[1] These resins, particularly this compound-formaldehyde resins, are known for their excellent hardness, chemical resistance, and gloss, making them suitable for use in coatings, laminates, and molding compounds.[11] Specifically, they are used as cross-linking agents for alkyd and acrylic resins to enhance their thermoset properties.[1][2]

Pharmacological Potential of this compound Derivatives

While this compound itself is mainly an industrial chemical, its derivatives have garnered interest in the field of drug development for their potential therapeutic activities. Research has indicated that certain derivatives of this compound exhibit anti-ulcerative, anticancer, and antimicrobial properties.

Anticancer Activity and Apoptosis Induction

The anticancer mechanism of some this compound derivatives is linked to the induction of apoptosis, or programmed cell death.[1] Studies on related s-triazine derivatives have shown that they can trigger apoptosis in cancer cells through the activation of caspases, which are key enzymes in the apoptotic pathway.[1] The activation of initiator caspases, such as caspase-8 and caspase-9, leads to a cascade of events culminating in the activation of executioner caspases, like caspase-3, which then dismantle the cell.

Visualizing Chemical and Biological Pathways

To further elucidate the processes involving this compound, the following diagrams, generated using Graphviz, illustrate both a key synthesis workflow and a representative biological pathway influenced by its derivatives.

This compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Apoptotic Pathway Activated by this compound Derivatives

Caption: Apoptotic signaling pathway initiated by this compound derivatives.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 7. US2684366A - Preparation of guanamines - Google Patents [patents.google.com]

- 8. Synthesis of butylated benzo-amino resin by solid formaldehyde one-step-two-stage method and its application in high solid content coatings | Semantic Scholar [semanticscholar.org]

- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]

- 11. Synthesis, characterization, and antiproliferative and apoptosis inducing effects of novel s-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Benzoguanamine from Benzonitrile and Dicyandiamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a crucial compound in the production of high-performance resins and a valuable intermediate in various industrial applications.[1][2] The primary and most established industrial method involves the condensation reaction between benzonitrile and dicyandiamide.[1][3] This document details the underlying reaction mechanism, provides in-depth experimental protocols from established literature, presents key quantitative data in a comparative format, and illustrates the synthetic and procedural workflows.

Reaction and Mechanism

The synthesis of this compound from benzonitrile and dicyandiamide is a base-catalyzed condensation reaction. The reaction mechanism involves the nucleophilic attack of an amino group from dicyandiamide on the electrophilic carbon of the nitrile group in benzonitrile.[1] The presence of a basic catalyst, such as potassium hydroxide or sodium hydroxide, is crucial for activating the nitrile group and facilitating the cyclization process that ultimately forms the 1,3,5-triazine ring of this compound.[1][4]

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are critical for reproducible synthesis. Below are protocols adapted from established sources, outlining the necessary reagents, conditions, and procedures.

Protocol 1: Potassium Hydroxide in Methyl Cellosolve

This protocol is a classic and well-documented method for synthesizing this compound.[5]

Reagents and Equipment:

-

Benzonitrile (50 g; 0.48 mole)

-

Dicyandiamide (50.4 g; 0.6 mole)[5]

-

Potassium Hydroxide (85% KOH, 5 g)[5]

-

Methyl Cellosolve (100 ml)[5]

-

500-ml flask equipped with a mechanical stirrer, reflux condenser, and heating mantle[5]

Procedure:

-

Dissolve 5 g of potassium hydroxide in 100 ml of methyl Cellosolve in the 500-ml flask.[5]

-

Add the dicyandiamide and benzonitrile to the flask with stirring.[5]

-

Heat the mixture. An exothermic reaction will initiate at a temperature of 90–110°C, causing the product to precipitate as a fine white solid. The refluxing solvent helps to control the reaction's vigor.[5]

-

Once the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[5]

-

Cool the mixture and filter to collect the crude product.[5]

-

Wash the product by suspending it in hot water to remove unreacted dicyandiamide or any melamine that may have formed.[5]

-

Filter the washed product and dry to obtain this compound.[5]

Protocol 2: Sodium Hydroxide in Butanol

This method utilizes a different solvent and catalyst system, common in industrial preparations.[4]

Reagents:

-

Benzonitrile (144 kg, high purity)[6]

-

Dicyandiamide (117 kg, high purity)[6]

-

Sodium Hydroxide (0.6 kg)[6]

-

Butanol (248 kg)[6]

-

This compound crystals (2.5 kg, for seeding)[6]

Procedure:

-

Charge the reactor with butanol and initiate stirring.[6]

-

Add benzonitrile, dicyandiamide, sodium hydroxide, and the seed crystals.[6]

-

Heat the mixture to reflux, reaching a temperature of 118-125°C.[6]

-

Maintain the reaction at reflux temperature for 4 hours.[6]

-

After the reaction is complete, distill off approximately 136 kg of the solvent.[6]

-

Rapidly add 300 kg of refrigerated water (near 0°C) to the reactor, causing the product temperature to drop to about 20°C.[6]

-

Reheat the mixture to reflux to steam out the remaining solvent and water.[6]

-

The resulting solid product is then transferred for washing and further processing.[6]

Data Presentation: Comparative Synthesis Parameters

The efficiency and outcome of the this compound synthesis are highly dependent on the chosen reaction conditions. The following tables summarize key quantitative data from various reported methods.

| Parameter | Method 1 (KOH/Methyl Cellosolve) | Method 2 (NaOH/Butanol) | Method 3 (Al(OH)₃/Ethanol) |

| Benzonitrile Moles | 0.48 | 1 (scaled) | 1 (scaled) |

| Dicyandiamide Moles | 0.6 | 1-2 (molar ratio)[6][7] | 2.1 (scaled) |

| Catalyst | Potassium Hydroxide[5] | Sodium Hydroxide[4][6] | Aluminum Hydroxide[7] |

| Solvent | Methyl Cellosolve[5] | Butanol[4][6] | Ethanol[7] |

| Temperature | 90-110°C (initiation), then reflux[5] | 118-125°C[6] | 80-86°C[7] |

| Reaction Time | 5 hours[5] | 4 hours[6] | 6 hours[7] |

| Yield | 75–87% (up to 90-95% with workup)[5] | ~92%[6] | Not specified |

| Melting Point (°C) | 227–228[5][8] | 224-228[4] | Not specified |

Experimental Workflow Visualization

The general procedure for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Generalized workflow for this compound synthesis and purification.

Discussion of Reaction Parameters

Several factors influence the synthesis of this compound:

-

Reactant Ratio: A slight molar excess of dicyandiamide (0.2 to 0.25 molar excess) can lead to slightly better yields.[3][5]

-

Catalyst: The reaction requires a basic catalyst. Potassium hydroxide, sodium hydroxide, and even aluminum hydroxide have been effectively used.[5][6][7] The catalyst choice can influence reaction rate and conditions.

-

Solvent: High-boiling point primary alcohols or ethers like methyl Cellosolve, butanol, or ethanol are suitable solvents.[5][6][7] The solvent's boiling point is critical as it helps to mediate the exothermic nature of the reaction.[5] In recent years, a shift towards less toxic solvents like polyethylene glycol (PEG 400) has been explored to align with green chemistry principles.[9]

-

Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 80°C to 200°C, to overcome the activation energy barrier.[1][4][6] The reaction is exothermic, and the temperature must be controlled to prevent runaway reactions, especially on a large scale.[5]

-

Purification: Washing the crude product with hot water is a critical step to remove unreacted, water-soluble starting materials and byproducts like melamine.[1][5] For higher purity, recrystallization can be performed.[1]

Conclusion

The synthesis of this compound from benzonitrile and dicyandiamide is a robust and well-established industrial process. The selection of catalyst, solvent, and temperature are key parameters that can be optimized to achieve high yields and purity. While traditional methods have proven effective, ongoing research into greener solvents and more efficient catalytic systems continues to refine this important synthesis, aiming for greater safety, sustainability, and efficiency.

References

- 1. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound Research Chemical for Advanced Materials [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1876638A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. CN100391948C - The production method of benzomelamine - Google Patents [patents.google.com]

- 8. This compound [drugfuture.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Formation Mechanism of Benzoguanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core mechanism for the synthesis of benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a critical compound in the production of high-performance resins and a valuable intermediate in various chemical industries. This document outlines the reaction mechanism, summarizes key quantitative data, and provides a detailed experimental protocol.

Core Synthesis and Reaction Mechanism

The most established and industrially significant method for synthesizing this compound is the base-catalyzed condensation reaction between benzonitrile and dicyandiamide (2-cyanoguanidine).[1][2][3]

The overall reaction is as follows:

C₆H₅CN (Benzonitrile) + C₂H₄N₄ (Dicyandiamide) → C₉H₉N₅ (this compound)

The reaction proceeds through a multi-step nucleophilic addition and cyclization pathway, facilitated by a basic catalyst such as potassium hydroxide (KOH).[4][5] The catalyst's primary role is to deprotonate dicyandiamide, creating a more potent nucleophile that can attack the electrophilic carbon of the benzonitrile group.[1]

Proposed Mechanistic Steps:

-

Catalyst Activation: A strong base (e.g., hydroxide ion from KOH) deprotonates dicyandiamide, generating a resonance-stabilized anion. This enhances the nucleophilicity of the dicyandiamide.

-

Nucleophilic Attack: The dicyandiamide anion performs a nucleophilic attack on the electrophilic carbon atom of the benzonitrile's nitrile group. This breaks the carbon-nitrogen triple bond and forms a new carbon-nitrogen single bond, creating a linear intermediate.

-

Intramolecular Cyclization: The terminal amino group of the intermediate attacks the internal cyano group in an intramolecular fashion. This step forms the six-membered triazine ring.

-

Tautomerization: The cyclized intermediate undergoes tautomerization to form the stable, aromatic 1,3,5-triazine ring structure of this compound.

Diagram of the Proposed Reaction Mechanism

Caption: Logical flow of the base-catalyzed formation of this compound.

Quantitative Data and Reaction Parameters

The efficiency and yield of this compound synthesis are highly dependent on several key parameters. The following table summarizes these variables and their typical values as reported in scientific literature and patents.

| Parameter | Typical Values / Conditions | Impact on Reaction | Reference(s) |

| Reactants | Benzonitrile (≥99.7% purity), Dicyandiamide (≥99.5% purity) | High purity is crucial for achieving high product purity and yield, minimizing side reactions. | [1][6] |

| Molar Ratio | Dicyandiamide : Benzonitrile = 1.25 : 1 | A slight excess of dicyandiamide can lead to improved yields. | [2][4] |

| (Dicyandiamide:Benzonitrile) | 1 : 1 to 1 : 2 | A Chinese patent specifies this broader range. | [6] |

| Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Basic catalysts are essential for the condensation reaction. KOH is frequently used. | [2][4][7] |

| Aluminum Hydroxide (Al(OH)₃) | An alternative basic catalyst. | [6][8] | |

| Solvent | Methyl Cellosolve (2-methoxyethanol), Butanol, Ethanol | High-boiling point alcohols are effective solvents. Methyl Cellosolve is common but has toxicity concerns. | [4][6][7] |

| Polyethylene Glycol 400 (PEG-400) | A greener, non-toxic, and recyclable alternative to traditional solvents. | [9][10][11] | |

| Temperature | 90–110°C (exothermic reaction starts) | The reaction is exothermic; temperature control is important. | [4] |

| 80–125°C or 130–180°C (reflux) | The reaction is typically run at elevated temperatures under reflux to ensure completion. | [1][6] | |

| Reaction Time | 2.5 – 6 hours | Sufficient time under reflux is required to drive the reaction to completion. | [2][4][6] |

| Yield | 75 – 95% | High yields are achievable under optimized conditions. | [2][4][12] |

| Melting Point | 227–228 °C | A key indicator of product purity. | [3][4] |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from a well-established Organic Syntheses procedure.[4]

A. Materials and Equipment:

-

Reagents: Benzonitrile (0.48 mol), Dicyandiamide (0.6 mol), Potassium hydroxide (85% KOH, 5 g), Methyl Cellosolve (100 mL), Deionized water (for washing).

-

Equipment: 500-mL flask, mechanical stirrer, reflux condenser, heating mantle, filtration apparatus (e.g., Büchner funnel), drying oven.

B. Synthesis Procedure:

-

Catalyst Dissolution: Dissolve 5 g of potassium hydroxide in 100 mL of methyl Cellosolve in a 500-mL flask equipped with a mechanical stirrer and reflux condenser.

-

Addition of Reactants: Add 50.4 g (0.6 mol) of dicyandiamide and 50 g (0.48 mol) of benzonitrile to the flask.

-

Heating and Reaction: Stir the mixture and begin heating. As the reactants dissolve and the temperature reaches 90–110°C, a spontaneous exothermic reaction will commence, causing the product to precipitate as a fine white solid.

-

Temperature Control: Maintain control over the exothermic reaction by allowing the solvent to reflux. The boiling of the methyl Cellosolve effectively dissipates the heat of reaction.

-

Completion of Reaction: Once the initial exothermic phase subsides, continue to stir the resulting slurry under reflux for 5 hours to ensure the reaction goes to completion.

-

Isolation of Product: Cool the reaction mixture to room temperature, which will cause further precipitation. Filter the solid product using a Büchner funnel.

-

Purification: Wash the crude product by suspending it in hot water to remove unreacted dicyandiamide and the catalyst. Filter the product again.

-

Drying: Dry the purified this compound in an oven. The expected yield is between 75–87%. Further product can be obtained by evaporating the methyl Cellosolve filtrate, potentially increasing the total yield to 90–95%.[4]

Diagram of the Experimental Workflow

Caption: Step-by-step laboratory procedure for synthesizing this compound.

Alternative and Green Synthesis Approaches

While the condensation of benzonitrile and dicyandiamide is the dominant method, other synthetic routes have been explored. These include reactions involving benzamidine hydrochloride or the Suzuki cross-coupling of 2-chloro-4,6-diamino-1,3,5-triazine with phenylboronic acid.[4][13]

Of significant interest to modern chemical synthesis is the development of more environmentally benign protocols. Research has demonstrated that hazardous solvents like methyl cellosolve can be effectively replaced with greener alternatives such as Polyethylene Glycol 400 (PEG-400).[9][10] The use of PEG-400, often coupled with microwave irradiation, can lead to high reaction efficiency, shorter reaction times, and aligns with the principles of green chemistry due to its low toxicity and recyclability.[9][11]

References

- 1. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]

- 2. This compound Research Chemical for Advanced Materials [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CN100391948C - The production method of benzomelamine - Google Patents [patents.google.com]

- 7. This compound | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN1876638A - Process for preparing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium for the One-Pot Synthesis of N-Substituted Azepines under Catalyst-Free Conditions [organic-chemistry.org]

- 12. US2684366A - Preparation of guanamines - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

Benzoguanamine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzoguanamine in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this compound is utilized. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents key chemical processes involving this compound through logical diagrams.

Introduction to this compound

This compound, with the chemical formula C₉H₉N₅, is a triazine compound structurally related to melamine. It is a white crystalline solid that finds extensive application in the production of thermosetting resins, coatings, and as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] The solubility of this compound in various organic solvents is a critical parameter for its application in these fields, influencing reaction kinetics, purification processes, and formulation development.

Solubility of this compound in Organic Solvents

The solubility of this compound varies significantly depending on the solvent and the temperature. Below is a compilation of available quantitative and qualitative solubility data.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in various solvents at specified temperatures.

| Solvent | Temperature (°C) | Solubility |

| Acetone | 20 | 18.0 g/L[3] |

| Dimethylformamide | 20 | 120.0 g/L[3] |

| Benzene | 20 | 0.3 g/L[3] |

| Water | 22 | 0.06% (0.6 g/L)[3][4] |

| Water | 100 | 0.6% (6 g/L)[3][4] |

Qualitative Solubility Data

The following table provides a summary of the qualitative solubility of this compound in various organic solvents.

| Solvent | Solubility Description |

| Ethanol | Soluble[5], > 10%[4] |

| Methanol | Soluble[6] |

| Ethyl Ether | Soluble[5], > 10%[4] |

| Tetrahydrofuran | Soluble |

| Methyl Cellosolve | Soluble[4] |

| Chloroform | Practically Insoluble[3] |

| Ethyl Acetate | Practically Insoluble[3] |

| Trifluoroacetic Acid | Slightly Soluble[3] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and robust procedure based on the widely accepted "shake-flask" method is provided below. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the original saturated solution by back-calculating from the diluted sample concentration.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

-

Key Chemical Processes Involving this compound

The following diagrams illustrate important chemical processes related to this compound: its synthesis and its use in the formation of this compound-formaldehyde resins.

Caption: Synthesis of this compound.

References

Spectroscopic Data of Benzoguanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine), a key chemical intermediate in various industrial and pharmaceutical applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in its identification, characterization, and application in research and development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₉H₉N₅.[1] Its structure features a triazine ring substituted with a phenyl group and two amino groups.

Molecular Weight: 187.21 g/mol [1]

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H NMR spectrum of this compound shows distinct signals for the protons of the phenyl ring and the amino groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.29 | Multiplet | 2H | Aromatic protons (ortho to triazine ring) |

| 7.52 | Multiplet | 3H | Aromatic protons (meta and para to triazine ring) |

| 6.85 | Broad Singlet | 4H | Amino (-NH₂) protons |

Table 1: ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 171.6 | C atoms in the triazine ring attached to amino groups |

| 167.1 | C atom in the triazine ring attached to the phenyl group |

| 136.3 | Quaternary C atom of the phenyl ring |

| 132.9 | CH atoms of the phenyl ring |

| 129.3 | CH atoms of the phenyl ring |

| 129.0 | CH atoms of the phenyl ring |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amino groups, the triazine ring, and the phenyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 - 3320 | Strong, Broad | N-H stretching (amino groups) |

| 1640 | Strong | N-H bending (amino groups) |

| 1550 - 1480 | Medium | C=N and C=C stretching (triazine and phenyl rings) |

| 815 | Strong | Triazine ring vibration |

| 775, 695 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Table 3: Infrared (IR) Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ (Molecular ion) |

| 170 | ~30 | [M - NH₃]⁺ |

| 104 | ~25 | [C₆H₅CNH]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is recommended. The use of DMSO-d₆ is often preferred due to the good solubility of this compound and the ability to observe the exchangeable NH₂ protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a solid, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

-

Data Acquisition: A background spectrum of the empty ATR crystal (or a blank KBr pellet) is recorded first. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. Alternatively, a direct insertion probe can be used for solid samples, where the sample is heated to induce vaporization directly into the ion source.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used.

-

Data Acquisition:

-

Ionization: Electron ionization at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum. The data is typically scanned over a mass range of m/z 40-300.

-

This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental requirements for optimal results.

References

Thermal Properties of Benzoguanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of benzoguanamine, a versatile organic compound with applications in resin manufacturing and as an intermediate in the pharmaceutical and dye industries. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a visualization of its chemical synthesis pathway.

Core Thermal Properties

This compound is a white crystalline solid that exhibits a high melting point and is noted for its thermal stability.[1][2] The key thermal properties are summarized in the table below.

| Thermal Property | Value | Source(s) |

| Melting Point | 219-221 °C | [3] |

| 224-228 °C | [1][4] | |

| 223-231 °C | [5] | |

| 226.0 to 231.0 °C | ||

| Decomposition Temperature | High decomposition temperature (specific value not available in cited literature) | [1][2] |

| Heat of Fusion (ΔHfus) | Experimental data for pure this compound is not readily available in the cited literature. |

Experimental Protocols for Thermal Analysis

Precise characterization of the thermal properties of this compound requires standardized experimental procedures. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) based on general protocols for organic compounds.

Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion Determination

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material. For this compound, it is used to determine the melting point and the enthalpy of fusion.

Methodology:

-

Sample Preparation: A small amount of pure this compound powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, prior to the analysis of the this compound sample.

-

Experimental Conditions:

-

Purge Gas: An inert gas, typically nitrogen, is passed through the DSC cell at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidative degradation.[6]

-

Heating Rate: The sample is heated at a constant rate, commonly 10 °C/min.[6]

-

Temperature Program: A typical temperature program involves an initial isothermal period to ensure thermal equilibrium, followed by a linear heating ramp through the melting transition of this compound. The scan range should encompass the expected melting point, for instance, from 25 °C to 250 °C.[6]

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature.

-

Melting Point: The melting point is determined as the onset temperature of the endothermic melting peak.

-

Heat of Fusion (ΔHfus): The heat of fusion is calculated by integrating the area of the melting peak. This value represents the energy required to melt the sample and is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

-

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition characteristics of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina or platinum.

-

Instrument Calibration: The TGA's balance and temperature sensors are calibrated according to the manufacturer's specifications.

-

Experimental Conditions:

-

Purge Gas: The experiment is conducted under a controlled atmosphere, typically an inert nitrogen atmosphere, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[6]

-

Heating Rate: The sample is heated at a constant linear rate, for example, 10 °C/min.[6]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature high enough to ensure complete decomposition, for instance, up to 600 °C.[6]

-

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of weight loss.

-

Onset of Decomposition: The temperature at which significant weight loss begins is taken as the onset of decomposition.

-

Decomposition Temperature (Tmax): The peak of the DTG curve indicates the temperature at which the maximum rate of decomposition occurs.[6]

-

Residue: The percentage of the initial mass remaining at the end of the experiment is the char residue.

-

Chemical Synthesis Pathway of this compound

The industrial synthesis of this compound is primarily achieved through the condensation reaction of benzonitrile and dicyandiamide.[4] The following diagram illustrates this chemical pathway.

Caption: Synthesis of this compound from Benzonitrile and Dicyandiamide.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound, 91-76-9 [thegoodscentscompany.com]

- 3. This compound | 91-76-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Industrial Manufacturing of Benzoguanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial manufacturing process for benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a key intermediate in the synthesis of resins, plastics, and various specialty chemicals. This document details the prevalent synthesis route, reaction parameters, experimental protocols, and purification methods employed in large-scale production.

Introduction

This compound is a heterocyclic organic compound widely utilized in the production of thermosetting resins, which are valued for their durability, chemical resistance, and thermal stability.[1] Its applications span across coatings, adhesives, laminates, and molding compounds.[2] The industrial synthesis of this compound is a well-established process, primarily centered around the condensation reaction of benzonitrile and dicyandiamide.[3]

Core Manufacturing Process: Benzonitrile and Dicyandiamide Condensation

The most economically viable and widely practiced industrial method for this compound synthesis involves the base-catalyzed reaction of benzonitrile with dicyandiamide.[4] This process is typically carried out in a high-boiling point solvent.[3]

Chemical Reaction Pathway

The fundamental chemical transformation is the cyclization of benzonitrile and dicyandiamide to form the triazine ring structure of this compound.

Caption: Reaction of Benzonitrile and Dicyandiamide.

Process Workflow

The industrial manufacturing process can be broken down into several key stages, from raw material preparation to the final purified product.

Caption: this compound Production Flowchart.

Quantitative Data and Experimental Protocols

The efficiency and purity of the final this compound product are highly dependent on the specific reaction conditions. The following tables summarize key quantitative data from various published protocols.

Reactant and Catalyst Loading

| Reference | Benzonitrile (molar eq.) | Dicyandiamide (molar eq.) | Catalyst | Catalyst Loading |

| Organic Syntheses | 0.48 | 0.60 | Potassium Hydroxide (KOH) | ~5g per 0.48 mol Benzonitrile |

| Patent CN1876638A | 1 | 1 - 2 | NaOH, KOH, Al(OH)₃, Ca(OH)₂ | 0.1 - 0.5% of Dicyandiamide |

| Patent CN100391948C | 1 | 1 - 2 | NaOH, KOH, Al(OH)₃, Ca(OH)₂ | 0.1 - 0.5% of Dicyandiamide |

Reaction Conditions and Yields

| Reference | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| Organic Syntheses | methyl Cellosolve | 90 - 110 (reflux) | 5 | 75 - 87 | 227 - 228 |

| Patent CN1876638A | Butanol, Ethanol | 80 - 125 | 3 - 6 | ~92 | Not specified |

| Patent CN100391948C | Butanol, Ethanol | 80 - 125 | 3 - 6 | ~92 | Not specified |

Detailed Experimental Protocol (Based on Organic Syntheses)

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.

-

Preparation : In a 500-ml flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, dissolve 5g of potassium hydroxide (85% KOH) in 100 ml of methyl Cellosolve.[5]

-

Reactant Addition : Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.[5]

-

Reaction : Stir and heat the mixture. An exothermic reaction will commence when the temperature reaches 90–110°C, leading to the precipitation of a white solid. The reaction is controlled by the refluxing of the solvent.[5]

-

Completion : After the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[5]

-

Isolation : Cool the mixture and filter the solid product.[5]

-

Purification : Wash the collected solid by suspending it in hot water, followed by filtration and drying. This step removes unreacted dicyandiamide and other water-soluble impurities.[5]

-

Yield : The expected yield is between 68–79 g (75–87%). Further product can be obtained by evaporating the filtrate, potentially increasing the total yield to 90–95%.[5]

Industrial Scale-Up Considerations

While the fundamental chemistry remains the same, scaling up the production of this compound to an industrial level introduces several critical considerations:

-

Heat Management : The exothermic nature of the reaction requires robust cooling systems in large reactors to maintain optimal temperature control and prevent runaway reactions.[5]

-

Solvent Selection : While methyl Cellosolve is effective, its toxicity is a concern. Industrial processes often utilize less toxic solvents like butanol or ethanol, which also have favorable boiling points for reflux conditions.[6][7]

-

Catalyst Choice : Sodium hydroxide and potassium hydroxide are common strong base catalysts. The choice may depend on cost and ease of handling. Other catalysts like aluminum hydroxide and calcium hydroxide are also reported in patents, potentially offering advantages in specific process configurations.[6][7]

-

Material Handling : The handling of large quantities of powdered reactants and the final product requires specialized equipment to ensure safety and minimize dust exposure.

-

Purification : For applications requiring high purity, recrystallization from a suitable solvent is often employed as a final purification step.

Conclusion

The industrial manufacturing of this compound is a mature and efficient process, predominantly based on the condensation of benzonitrile and dicyandiamide. The selection of catalyst, solvent, and reaction conditions plays a crucial role in optimizing the yield and purity of the final product. This guide provides a foundational understanding of the key technical aspects of this important industrial chemical's production, offering valuable insights for researchers and professionals in related fields.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound Supplier | 91-76-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. This compound Research Chemical for Advanced Materials [benchchem.com]

- 4. JPS62292771A - Production of this compound derivative - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1876638A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. CN100391948C - The production method of benzomelamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Biological Significance of Benzoguanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of benzoguanamine derivatives. As a core scaffold in medicinal chemistry, this compound, a 1,3,5-triazine compound, and its analogs are demonstrating significant potential in the development of novel therapeutic agents. This document details key synthetic methodologies, presents quantitative data on their biological activities, and outlines experimental protocols for their preparation.

Core Synthesis of this compound and Its Derivatives

The foundational structure of this compound is typically synthesized through the condensation of a nitrile with dicyandiamide. This versatile reaction allows for the introduction of a wide array of substituents on the phenyl ring, leading to a diverse library of derivatives.

General Synthesis Route: Condensation of Benzonitriles with Dicyandiamide

The most common and industrially significant method for synthesizing this compound and its derivatives is the base-catalyzed condensation of a substituted benzonitrile with dicyandiamide.[1][2][3] The reaction proceeds by nucleophilic attack of the dicyandiamide nitrogen onto the electrophilic carbon of the nitrile group, followed by cyclization to form the 1,3,5-triazine ring.

Reaction Scheme:

Commonly used base catalysts include potassium hydroxide and other alkali metal hydroxides. The choice of solvent is crucial for reaction efficiency, with high-boiling point solvents like methyl Cellosolve (2-methoxyethanol) being frequently employed.[2] However, greener alternatives such as polyethylene glycol (PEG) have also been successfully utilized.[4]

A general workflow for this synthesis is depicted below:

Alternative Synthetic Routes

While the condensation of benzonitriles with dicyandiamide is prevalent, other methods for the synthesis of the this compound core have been reported. These include the reaction of a substituted benzoic acid derivative (such as a lower alkyl ester) with a biguanide.[1]

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methods. Researchers should adapt these protocols based on the specific reactivity of the substrates and the desired scale of the reaction.

Synthesis of 2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine

This protocol is adapted from the synthesis of a substituted this compound derivative with potential anti-ulcer and diuretic properties.[1]

Materials:

-

m-trifluoromethylthiobenzonitrile

-

Dicyandiamide

-

Potassium hydroxide (caustic potash)

-

Methyl Cellosolve

-

Water

-

Ether

-

Methanol

Procedure:

-

Dissolve 2.9 g of m-trifluoromethylthiobenzonitrile and 1.4 g of dicyandiamide in 3 ml of methyl Cellosolve.

-

Add 0.3 g of potassium hydroxide to the mixture.

-

Reflux the reaction mixture for 5 hours.

-

After cooling, dilute the mixture with water and extract with ether.

-

Evaporate the ether extract and recrystallize the crude product from methanol.

-

The expected yield of 2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine is approximately 2.4 g, with a melting point of 172-174 °C.[1]

Synthesis of this compound

This is a classic and reliable procedure for the synthesis of the parent this compound compound.[2]

Materials:

-

Potassium hydroxide (85% KOH)

-

Methyl Cellosolve

-

Dicyandiamide

-

Benzonitrile

-

Hot water

Procedure:

-

Dissolve 5 g of potassium hydroxide in 100 ml of methyl Cellosolve in a 500-ml flask equipped with a mechanical stirrer and reflux condenser.

-

Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.

-

Stir and heat the mixture. An exothermic reaction will begin at approximately 90-110 °C, and the product will precipitate as a fine white solid.

-

Control the reaction vigor by the refluxing of the solvent.

-

After the exothermic reaction subsides, continue to stir and reflux for 5 hours to ensure complete reaction.

-

Cool the mixture and filter the solid product.

-

Wash the product by suspension in hot water to remove any unreacted dicyandiamide or melamine.

-

Filter and dry the final product. The expected yield is 68-79 g (75-87%), with a melting point of 227-228 °C.[2]

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives, including their melting points, yields, and biological activities.

| Derivative Name | Substituent on Phenyl Ring | Melting Point (°C) | Yield (%) | Reference |

| This compound | H | 227-228 | 75-87 | [2] |

| 2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine | 3-SCF₃ | 172-174 | ~63 | [1] |

| 2,4-diamino-6-(3-methylthiophenyl)-s-triazine | 3-SCH₃ | 229-230 | ~58 | [1] |

| 2,4-diamino-6-(3-methylsulfonylphenyl)-s-triazine | 3-SO₂CH₃ | 228-289 | ~63 | [1] |

| 2,4-diamino-6-(3-chloro-4-(trifluoromethyl)phenyl)-s-triazine | 3-Cl, 4-CF₃ | 210-212 | ~61 | [1] |

| Derivative Class | Test Organism/Cell Line | Biological Activity (MIC/IC50) | Reference |

| Di- and tri-substituted s-triazine derivatives | MCF-7 (Breast Cancer) | < 1 µM | [5] |

| Di- and tri-substituted s-triazine derivatives | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 µM | [5] |

| Benzoylthiourea derivatives with fluorine | E. coli | 128 µg/mL | [6] |

| Benzoylthiourea derivatives with fluorine | P. aeruginosa | 128 µg/mL | [6] |

| Benzoylthiourea derivatives with trifluoromethyl | E. coli | 128 µg/mL | [6] |

| Substituted benzopentathiepin-6-amine (Trifluoroacetamide 14) | S. aureus (MRSA) | 4 µg/mL | |

| Substituted benzopentathiepin-6-amine (Trifluoroacetamide 14) | C. albicans | 1 µg/mL | [7] |

| N-substituted-β-amino acid with quinoxaline moiety | S. aureus | 31.2 µg/mL | [8] |

| N-substituted-β-amino acid with quinoxaline moiety | M. luteum | 15.6 µg/mL | [8] |

| 1-Anisyltriazole substituted phenothiazine | HepG2 (Liver Cancer) | 1.65-3.07 µM | [9] |

| 1-Anisyltriazole substituted phenothiazine | HuCCA-1 (Bile Duct Cancer) | 1.65-3.07 µM | [9] |

| 1-Anisyltriazole substituted phenothiazine | A549 (Lung Cancer) | 1.65-3.07 µM | [9] |

| 2-Substituted-1,3-benzoxazole derivatives | MCF-7 (Breast Cancer) | <0.1 µM | |

| 2-Substituted-1,3-benzoxazole derivatives | A549 (Lung Cancer) | <0.1 µM | [10] |

| 4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e) | PI3K p110α | 2.0 nM | [11] |

| 4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e) | A375 (Melanoma) | 0.58 µM | [11] |

| Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g) | A549 (Lung Cancer) | 0.20 ± 0.05 µM | [12] |

| Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g) | MCF-7 (Breast Cancer) | 1.25 ± 0.11 µM | [12] |

| Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g) | HeLa (Cervical Cancer) | 1.03 ± 0.24 µM | [12] |

| Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g) | mTOR | 48 nM | [12] |

| Benzenesulfonamides with s-triazine linker (12d) | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 µM | [13] |

| Benzenesulfonamides with s-triazine linker (12i) | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 µM | [13] |

| Benzenesulfonamides with s-triazine linker (12d) | CCRF-CM (Leukemia) | 4.51 ± 0.24 µM | [13] |

| Benzenesulfonamides with s-triazine linker (12i) | CCRF-CM (Leukemia) | 9.83 ± 0.52 µM | [13] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kα | 31.8 ± 4.1 nM | [14] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kδ | 15.4 ± 1.9 nM | [14] |

| Di- and tri-substituted s-triazine derivatives | MCF-7 (Breast Cancer) | < 1 µM | [5] |

| Di- and tri-substituted s-triazine derivatives | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 µM | [5] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 µM | [15] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 µM | [15] |

Biological Significance and Signaling Pathways

This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Antimicrobial Activity